1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a carboxylic acid esterified with a methyl group and a methylsulfonyl substituent at the 5-position.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare pyrrolopyridine derivatives . Industrial production methods may involve the use of transition-metal-free strategies, which offer a more environmentally friendly approach .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group, to form various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s derivatives are used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and migration. This inhibition is achieved through the disruption of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester: This compound has a bromine substituent instead of a methylsulfonyl group and exhibits different reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-, methyl ester: Similar to the bromo derivative, this compound has a chlorine substituent and is used in different chemical and biological applications.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10N2O4S |
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Molecular Weight |
254.26 g/mol |
IUPAC Name |
methyl 5-methylsulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O4S/c1-16-10(13)8-4-6-3-7(17(2,14)15)5-11-9(6)12-8/h3-5H,1-2H3,(H,11,12) |
InChI Key |
LQNGYLVYOYGEIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)S(=O)(=O)C |
Origin of Product |
United States |
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